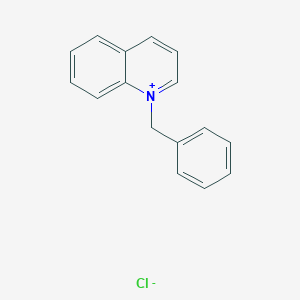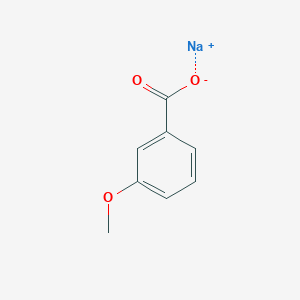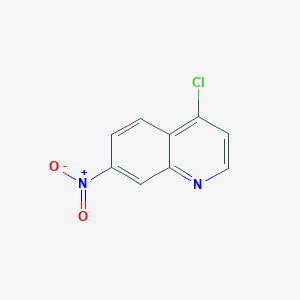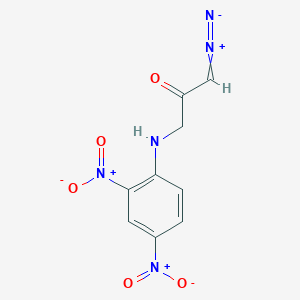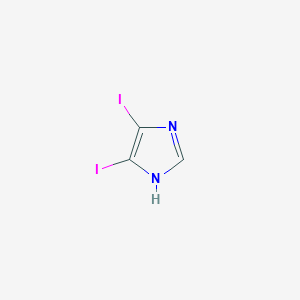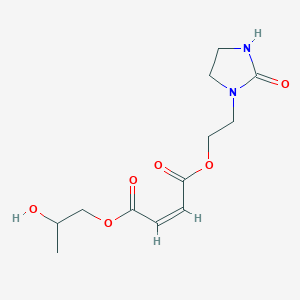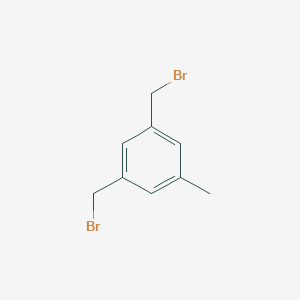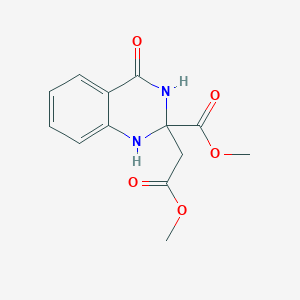
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as QMME and has been the subject of extensive research in recent years.
科学研究应用
QMME has been the subject of extensive research due to its potential therapeutic applications. One of the most promising applications of QMME is in the treatment of cancer. Studies have shown that QMME has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, QMME has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory diseases.
作用机制
The mechanism of action of QMME is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. QMME has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Additionally, QMME has been shown to inhibit the activity of NF-kB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that QMME has several biochemical and physiological effects. QMME has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, QMME has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. QMME has also been shown to reduce inflammation and oxidative stress in various tissues.
实验室实验的优点和局限性
One of the main advantages of QMME is its potent anti-cancer properties. Additionally, QMME has been shown to have low toxicity, making it a potential treatment for various diseases. However, one of the limitations of QMME is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of QMME and its potential side effects.
未来方向
There are several future directions for research on QMME. One area of research is the development of more efficient synthesis methods for QMME. Additionally, more research is needed to fully understand the mechanism of action of QMME and its potential therapeutic applications. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of QMME in humans.
Conclusion:
In conclusion, QMME is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QMME has been shown to have potent anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential treatment for various diseases. However, more research is needed to fully understand the mechanism of action of QMME and its potential side effects.
合成方法
The synthesis of QMME is a complex process that involves several steps. The most common method for synthesizing QMME involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-quinazolineacetic acid ethyl ester. This intermediate is then reacted with methyl chloroformate to form QMME. The overall yield of this process is approximately 60%.
属性
CAS 编号 |
17244-35-8 |
|---|---|
产品名称 |
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester |
分子式 |
C13H14N2O5 |
分子量 |
278.26 g/mol |
IUPAC 名称 |
methyl 2-(2-methoxy-2-oxoethyl)-4-oxo-1,3-dihydroquinazoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-19-10(16)7-13(12(18)20-2)14-9-6-4-3-5-8(9)11(17)15-13/h3-6,14H,7H2,1-2H3,(H,15,17) |
InChI 键 |
KFMKYTKPAOXZSE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC |
规范 SMILES |
COC(=O)CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC |
同义词 |
1,2,3,4-Tetrahydro-2-(methoxycarbonyl)-4-oxo-2-quinazolineacetic acid methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)

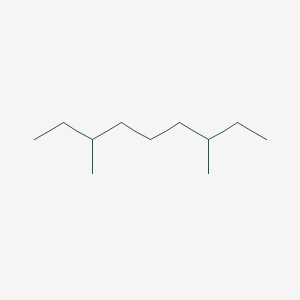
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
